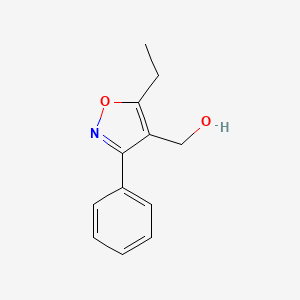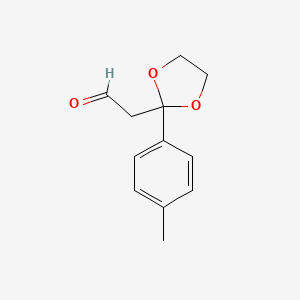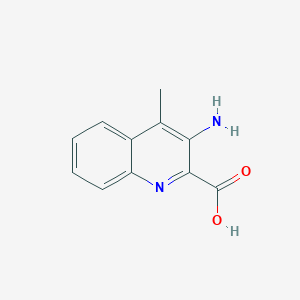![molecular formula C9H20N2OSi B11898660 Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-09-7](/img/structure/B11898660.png)
Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C9H19NOSi. This compound is characterized by the presence of a nitrile group, a trimethylsilyl group, and a dimethyl-substituted butane backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3,3-dimethyl-2-butanone oxime with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
3,3-Dimethyl-2-butanone oxime+Trimethylsilyl chloride→3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be cleaved under certain conditions to reveal reactive intermediates. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanamide
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanoic acid
Uniqueness
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to the presence of both a nitrile group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
653580-09-7 |
|---|---|
Fórmula molecular |
C9H20N2OSi |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C9H20N2OSi/c1-9(2,3)8(7-10)11-12-13(4,5)6/h8,11H,1-6H3 |
Clave InChI |
KGVQCOLTYHUSLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C#N)NO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



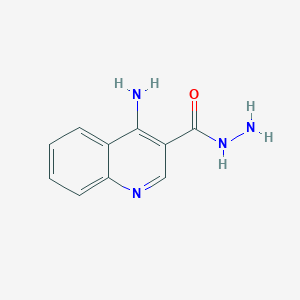
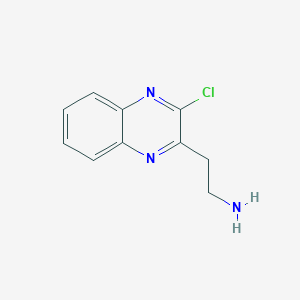
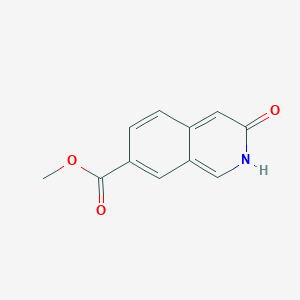
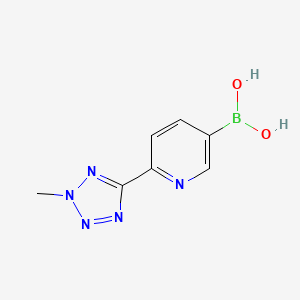

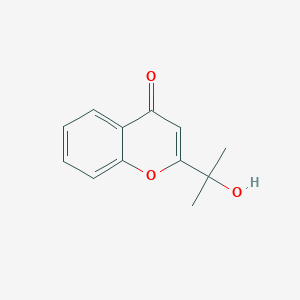
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)
